molecular formula C21H15N3O4S B2910618 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 941871-81-4

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2910618
CAS No.: 941871-81-4
M. Wt: 405.43
InChI Key: PERRSQPUMWBUFY-DQRAZIAOSA-N
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Description

(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that features a combination of isoindolinone, benzothiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized via the cyclization of phthalic anhydride with primary amines.

    Benzothiazole Formation: The benzothiazole moiety is often synthesized through the condensation of 2-aminothiophenol with aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the isoindolinone and benzothiazole derivatives with an acetamide linker under specific conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-yn-1-yl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone and acetamide moieties.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

    Fluorescent Probes: The benzothiazole moiety can be modified to create fluorescent probes for biological imaging.

Medicine

    Anticancer Agents: Research indicates potential anticancer properties due to the ability to interfere with cell proliferation pathways.

    Antimicrobial Agents: The compound may exhibit antimicrobial activity against various pathogens.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)acetamide: Lacks the prop-2-yn-1-yl group.

    (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide: Lacks the methoxy group.

Uniqueness

The presence of both the methoxy and prop-2-yn-1-yl groups in (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide provides unique electronic and steric properties, enhancing its potential as a versatile bioactive compound. This structural uniqueness may result in distinct biological activities and improved efficacy in various applications.

Biological Activity

The compound (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Structural Overview

This compound features a dioxoisoindoline core combined with a benzo[d]thiazole moiety and an acetamide functional group . The structural complexity suggests multiple mechanisms of action, making it a promising candidate for drug development.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. Isoindoline derivatives have shown potential in inhibiting the proliferation of various cancer cell lines. For example, a study demonstrated that isoindoline derivatives inhibited cell growth in human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM.

Antimicrobial Activity

The presence of heterocyclic rings in the compound suggests potential antimicrobial effects. In vitro studies have shown that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 125 µg/mL .

Anti-inflammatory Effects

Compounds containing benzo[d]thiazole structures are frequently investigated for their anti-inflammatory properties. A recent study highlighted that derivatives showed significant inhibition of COX-II enzymes, which are crucial in the inflammatory pathway. The compound exhibited an IC50 value of 0.52 µM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib .

Comparative Analysis

To further elucidate the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its efficacy:

Compound NameStructure FeaturesBiological ActivityIC50 Value
Isoindole DerivativesIsoindole coreAnticancer10–20 µM
Benzothiazole CompoundsBenzothiazole ringAntimicrobial125 µg/mL
Dioxoisoindoline AnaloguesDioxo functionalityAntioxidantNot specified
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy...)Unique combinationAnticancer/Anti-inflammatory0.52 µM (COX-II)

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Anticancer Activity in MCF-7 Cells : A derivative similar to the target compound was tested on MCF-7 cells, showing notable cytotoxicity with an IC50 value of 15 µM. This indicates the potential for developing new therapeutic agents targeting breast cancer .
  • Antimicrobial Screening : A series of benzothiazole derivatives were evaluated against various pathogens. One compound demonstrated a significant reduction in bacterial growth against E. coli with an MIC value of 64 µg/mL .
  • Inflammation Models : In vivo studies using rat models showed that compounds with similar structures significantly reduced paw edema induced by carrageenan injection, supporting their role as anti-inflammatory agents .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-3-10-23-16-9-8-13(28-2)11-17(16)29-21(23)22-18(25)12-24-19(26)14-6-4-5-7-15(14)20(24)27/h1,4-9,11H,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERRSQPUMWBUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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